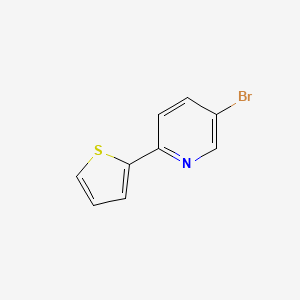

5-溴-2-(2-噻吩基)吡啶

描述

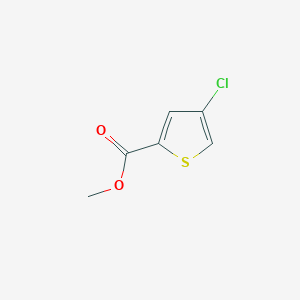

5-Bromo-2-(2-thienyl)pyridine is a compound that belongs to the family of thienopyridines, which are heterocyclic compounds containing a thiophene ring fused to a pyridine ring. These compounds are of interest due to their potential applications in drug discovery and material science. The bromine atom on the pyridine ring makes it a versatile intermediate for further chemical modifications .

Synthesis Analysis

The synthesis of thienopyridine derivatives often involves regioselective bromination, where the bromine atom is introduced at a specific position on the thienopyridine core. For instance, the regioselective bromination of thieno[2,3-b]pyridine yields a product with the bromine at the 4-position, which can then be used in cross-coupling reactions to create a variety of derivatives . Other synthetic routes include the reaction of bromomethyl-substituted pyridinones with nucleophiles to form thieno- and furo[3,4-b]pyridin-2(1H)-ones , and the condensation of 5-Bromo-2,3-diaminopyridine with aromatic aldehydes followed by alkylation to yield imidazo[4,5-b]pyridine derivatives .

Molecular Structure Analysis

The molecular structure of 5-Bromo-2-(2-thienyl)pyridine derivatives has been elucidated using various spectroscopic techniques, including NMR and X-ray crystallography. The thienopyridine core is typically planar, and the substituents can influence the electronic and steric properties of the molecule . Density functional theory (DFT) calculations have been used to optimize the geometric structure and predict the vibrational frequencies and chemical shift values .

Chemical Reactions Analysis

Thienopyridines can undergo a variety of chemical reactions, including S-alkylation, cyclization, and nucleophilic substitution, to yield new heterocyclic systems. These reactions can be used to introduce additional functional groups or to form new rings, expanding the complexity and potential applications of the thienopyridine derivatives . The presence of the bromine atom in 5-Bromo-2-(2-thienyl)pyridine makes it a valuable intermediate for further transformations.

Physical and Chemical Properties Analysis

The physical and chemical properties of 5-Bromo-2-(2-thienyl)pyridine derivatives are influenced by their molecular structure. The introduction of different substituents can affect the compound's solubility, melting point, and reactivity. The bromine atom in particular enhances the molecule's reactivity in nucleophilic substitution reactions, making it a key functional group for chemical synthesis . Additionally, some derivatives have been studied for their non-linear optical (NLO) properties and antimicrobial activities, indicating the potential for diverse applications .

科学研究应用

光谱学和光学研究

5-溴-2-(2-噻吩基)吡啶已经进行了光谱表征,包括傅里叶变换红外(FT-IR)和核磁共振(NMR)研究。这些表征对于理解该化合物的分子结构和性质至关重要(Vural & Kara, 2017)。

衍生物的合成

相关化合物的化学转化导致了各种衍生物的产生,展示了5-溴-2-(2-噻吩基)吡啶在合成化学中的灵活性和潜力(Klemm & Zell, 1968)。

在催化中的作用

该化合物已被用于钯催化的铃木偶联反应,这是创造具有潜在生物活性的新化合物的关键方法(Ahmad et al., 2017)。

复杂分子中的结构分析

5-溴-2-(2-噻吩基)吡啶衍生物已被用于研究涉及分子结构的研究,特别是在X射线衍射方法中,用于理解复杂分子的几何结构(Riedmiller et al., 1999)。

抗菌和生物活性

有研究探索了源自5-溴-2-(2-噻吩基)吡啶的化合物的抗菌活性,表明其在生物医学应用中的潜力(Abdelriheem et al., 2015)。

环金属化研究

该化合物在与钯、铑和钌等金属进行环金属化反应中发挥作用,形成的配合物在无机化学和材料科学研究中具有重要意义(Nonoyama & Kajita, 1981)。

铂配合物的发光性质

报道了使用5-溴-2-(2-噻吩基)吡啶衍生物合成发光铂配合物,为光物理化学领域做出了贡献(Kozhevnikov et al., 2009)。

安全和危害

未来方向

Substituted pyridines with diverse functional groups are important structural motifs found in numerous bioactive molecules . The development of a robust synthetic route enabling the incorporation of sulfone and phosphonate moieties on the pyridine scaffold is highly needed in medicinal and agricultural chemistry . Therefore, future research may focus on developing such robust synthetic routes.

作用机制

Target of Action

It’s known that this compound is used by researchers as a unique chemical in early discovery

Biochemical Pathways

Brominated pyridines are often used in suzuki–miyaura cross-coupling reactions, which are widely applied in carbon–carbon bond forming reactions . This suggests that 5-Bromo-2-(2-thienyl)pyridine may be involved in similar biochemical pathways.

Result of Action

A related compound, 5,10,15-tris(5-bromo-2-thienyl)porphyrin, has been synthesized and studied for its photophysical and photochemical properties, suggesting potential applications in photodynamic therapy .

生化分析

Biochemical Properties

5-Bromo-2-(2-thienyl)pyridine plays a significant role in biochemical reactions, particularly in the context of enzyme interactions. It has been observed to interact with enzymes such as cytochrome P450, which is involved in the metabolism of various substrates. The interaction between 5-Bromo-2-(2-thienyl)pyridine and cytochrome P450 can lead to the inhibition or activation of the enzyme, depending on the specific conditions of the reaction . Additionally, this compound may interact with other biomolecules such as proteins and nucleic acids, influencing their structure and function.

Cellular Effects

The effects of 5-Bromo-2-(2-thienyl)pyridine on cellular processes are diverse. It has been shown to influence cell signaling pathways, particularly those involving the mitogen-activated protein kinase (MAPK) pathway. This compound can modulate gene expression by affecting transcription factors and other regulatory proteins . Furthermore, 5-Bromo-2-(2-thienyl)pyridine can impact cellular metabolism by altering the activity of key metabolic enzymes, leading to changes in the levels of various metabolites.

Molecular Mechanism

At the molecular level, 5-Bromo-2-(2-thienyl)pyridine exerts its effects through several mechanisms. One of the primary mechanisms is the binding interaction with specific biomolecules, such as enzymes and receptors. For instance, the binding of 5-Bromo-2-(2-thienyl)pyridine to cytochrome P450 can result in enzyme inhibition or activation . Additionally, this compound can influence gene expression by interacting with transcription factors and other regulatory proteins, leading to changes in the transcriptional activity of target genes.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of 5-Bromo-2-(2-thienyl)pyridine can change over time. The stability of this compound is an important factor, as it can degrade under certain conditions, leading to a decrease in its efficacy . Long-term studies have shown that 5-Bromo-2-(2-thienyl)pyridine can have lasting effects on cellular function, particularly in terms of gene expression and metabolic activity. These temporal effects are crucial for understanding the long-term implications of using this compound in biochemical research.

Dosage Effects in Animal Models

The effects of 5-Bromo-2-(2-thienyl)pyridine vary with different dosages in animal models. At lower doses, this compound may exhibit beneficial effects, such as the modulation of enzyme activity and gene expression. At higher doses, 5-Bromo-2-(2-thienyl)pyridine can become toxic, leading to adverse effects on cellular function and overall health . It is important to determine the optimal dosage range to maximize the benefits while minimizing the risks associated with this compound.

Metabolic Pathways

5-Bromo-2-(2-thienyl)pyridine is involved in several metabolic pathways, primarily through its interaction with enzymes such as cytochrome P450. This interaction can lead to the metabolism of 5-Bromo-2-(2-thienyl)pyridine into various metabolites, which can then participate in other biochemical reactions . The effects on metabolic flux and metabolite levels are important considerations when studying the biochemical properties of this compound.

Transport and Distribution

The transport and distribution of 5-Bromo-2-(2-thienyl)pyridine within cells and tissues are influenced by various factors, including the presence of transporters and binding proteins. This compound can be transported across cell membranes through specific transporters, leading to its accumulation in certain cellular compartments . The distribution of 5-Bromo-2-(2-thienyl)pyridine within tissues can also affect its overall efficacy and potential side effects.

Subcellular Localization

The subcellular localization of 5-Bromo-2-(2-thienyl)pyridine is an important aspect of its biochemical activity. This compound can be directed to specific cellular compartments or organelles through targeting signals or post-translational modifications . The localization of 5-Bromo-2-(2-thienyl)pyridine within subcellular structures can influence its activity and function, making it a key factor in understanding its overall biochemical properties.

属性

IUPAC Name |

5-bromo-2-thiophen-2-ylpyridine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H6BrNS/c10-7-3-4-8(11-6-7)9-2-1-5-12-9/h1-6H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

POYKHSYCYNRTKC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CSC(=C1)C2=NC=C(C=C2)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H6BrNS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40531126 | |

| Record name | 5-Bromo-2-(thiophen-2-yl)pyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40531126 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

240.12 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

91891-74-6 | |

| Record name | 5-Bromo-2-(thiophen-2-yl)pyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40531126 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 5-Bromo-2-(2-thienyl)pyridine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![1-benzyl-4-chloro-1H-pyrrolo[3,2-c]pyridine](/img/structure/B1281726.png)